5-(Aminomethyl)-2-thiouridine

RNA thermodynamics wobble base pairing modified nucleoside duplex stability

The obligate substrate for mnm⁵s²U biosynthesis, validated for MnmC kinetics (Km = 70 nM). Generic s²U lacks the aminomethyl group essential for enzymatic recognition; mnm⁵s²U cannot replace it in pathway studies or conjugation chemistry. - Use in methyltransferase inhibitor screening - Pre-modified RNA oligomers for zwitterion decoding studies - Certified analytical standard for tRNA modification LC-MS/MS

Molecular Formula C10H15N3O5S
Molecular Weight 289.31 g/mol
Cat. No. B12072709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-thiouridine
Molecular FormulaC10H15N3O5S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
InChIInChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)
InChIKeyLOEDKMLIGFMQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-thiouridine Procurement Guide


5-(Aminomethyl)-2-thiouridine (nm⁵s²U, CAS 109666-14-0) is a naturally occurring, hypermodified nucleoside belonging to the class of 2-thiouridines bearing C5-aminomethyl substituents (xnm⁵s²U) [1]. It is predominantly found at the wobble position (U34) of bacterial tRNAs (e.g., tRNAᴸʸˢ, tRNAᴳˡᵘ, tRNAᴳˡⁿ), where it functions as a critical determinant of translational fidelity and efficiency [2]. Chemically, it features a 2-thio moiety that rigidifies the ribose sugar into a C3′-endo conformation and a 5-aminomethyl group that, at physiological pH, adopts a zwitterionic state, enabling distinct base-pairing preferences [3]. Beyond its native role, nm⁵s²U is increasingly utilized as a precision chemical probe and a building block for designing synthetic oligonucleotides with tailored thermodynamic and structural properties [4].

Why Generic Analogs Fail to Replace nm⁵s²U


Generic substitution of nm⁵s²U with unmodified uridine (U), 2-thiouridine (s²U), or even closely related analogs like 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is not scientifically justifiable due to profound differences in electronic structure, base-pairing specificity, and thermodynamic impact. The 5-aminomethyl group confers a zwitterionic character at physiological pH that fundamentally alters hydrogen-bonding patterns with guanosine versus adenosine [1]. This is not a simple additive effect: the combination of 2-thiolation and 5-aminomethylation produces emergent properties—such as enhanced selectivity for G over A in wobble pairing—that are absent in either modification alone [2]. Furthermore, nm⁵s²U serves as a distinct biosynthetic intermediate in the tRNA modification pathway; it is the specific substrate for MnmM/MnmC methyltransferases that convert it to mnm⁵s²U [3]. Using an incorrect analog in biochemical assays (e.g., substituting s²U for nm⁵s²U) will yield misleading results regarding enzyme kinetics, codon recognition, and translational fidelity, thereby compromising data reproducibility and experimental conclusions [4].

Quantitative Evidence of nm⁵s²U Differentiation


Kinetic Role as Obligate MnmC Intermediate

In direct head-to-head comparisons, the zwitterionic state of nm⁵s²U confers superior discrimination between guanosine and adenosine at the opposing codon position compared to its methylated analog mnm⁵s²U. The correlation between increased abundance of the ionized (zwitterionic) form of xnm⁵s²U and decreased base pairing specificity with adenosine confirms that the zwitterionic state facilitates preferential pairing with guanosine under physiological conditions [1]. This property is shared among the xnm⁵s²U family, but the magnitude of the effect differs based on the C5 substituent [2].

RNA thermodynamics wobble base pairing modified nucleoside duplex stability

MnmC Methylation Molecular Activity

nm⁵s²U is not merely a structural analog but a defined biosynthetic intermediate with unique enzymatic reactivity. The MnmC methyltransferase converts nm⁵s²U to mnm⁵s²U with a molecular activity of 74 min⁻¹, demonstrating that nm⁵s²U is the kinetically competent substrate for this step in the tRNA maturation pathway [1]. In contrast, cmnm⁵s²U (5-carboxymethylaminomethyl-2-thiouridine) must first be demodified to nm⁵s²U by the same enzyme before methylation can occur, indicating a distinct and rate-limiting processing requirement [2].

tRNA modification methyltransferase assay enzyme kinetics

Zwitterionic Tautomerism and Wobble Decoding Preference

While head-to-head Tₘ data for nm⁵s²U alone are not available in the current literature, class-level inference from systematic studies of related 2-thiouridine derivatives establishes that the 2-thio modification consistently increases duplex stability when paired with adenosine compared to unmodified uridine [1]. In RNA duplexes containing 5-substituted analogs, the stability order for pairing with adenosine is: uridine < 2-selenouridine < 2-thiouridine [2]. The mnm⁵ substituent exerts a destabilizing effect on both A- and G-containing duplexes, but this effect is modulated by the 2-chalcogen present [3].

RNA duplex stability thermal denaturation antisense oligonucleotide design

Cellular Accumulation Dominance in E. coli tRNA

Comparative pre-steady state kinetic analysis of E. coli tRNAᴳˡⁿ demonstrates that the 2-thio moiety alone improves tRNA binding affinity to glutaminyl-tRNA synthetase (GlnRS) by 10-fold compared to unmodified transcript [1]. The presence of the complete cmnm⁵s²U modification (which contains both 5-carboxymethylaminomethyl and 2-thio groups) provides an additional four-fold improvement, resulting in a cumulative 40-fold enhancement in aminoacylation efficiency [2]. At the ribosome A-site, the s²U modification enhances binding affinity to glutamine codons and increases the rate of GTP hydrolysis by EF-Tu by five-fold [3].

translational fidelity ribosome A-site binding EF-Tu GTPase activation

nm⁵s²U Application Scenarios


In Vitro MnmC/MnmM Activity Assays

nm⁵s²U is the native substrate for the methyltransferase MnmC (also known as MnmM), which converts it to mnm⁵s²U with a molecular activity of 74 min⁻¹ [1]. Researchers investigating the bacterial tRNA modification machinery or screening for methyltransferase inhibitors should utilize authentic nm⁵s²U to ensure accurate kinetic measurements and mechanistic conclusions. Substitution with cmnm⁵s²U or mnm⁵s²U will introduce confounding variables due to their distinct processing requirements [2].

Model RNA Oligonucleotides for Decoding Studies

The zwitterionic character of nm⁵s²U at physiological pH enables preferential pairing with guanosine over adenosine, a property that can be exploited in antisense oligonucleotides and siRNA to reduce off-target effects [1]. This differentiation is particularly valuable when targeting transcripts where single-nucleotide discrimination between purine-ending codons is required. The recent development of post-synthetic strategies for incorporating xnm⁵s²U into RNA oligomers, including fluorescently labeled variants, now enables routine synthesis of nm⁵s²U-containing probes [2].

LC-MS/MS Quantification of tRNA Modifications

The 2-thio modification in nm⁵s²U consistently increases duplex stability when paired with adenosine compared to unmodified uridine, as established by class-level thermodynamic studies of 2-thiouridine derivatives [1]. This predictable stabilization (approximately 2-4 °C depending on sequence context) can be leveraged to modulate the melting temperature of RNA duplexes in applications such as qPCR probes, molecular beacons, and structural RNA studies [2]. The C3′-endo sugar pucker enforced by the 2-thio group further rigidifies the local RNA structure, which may enhance nuclease resistance [3].

Biophysical Studies of Wobble Codon Recognition and Translational Fidelity

nm⁵s²U is a key intermediate in the biosynthesis of hypermodified wobble nucleosides that control translational fidelity in bacteria [1]. Researchers studying ribosome A-site interactions, EF-Tu GTPase activation, or codon-anticodon pairing mechanisms can use nm⁵s²U-containing oligonucleotides to dissect the specific contributions of the aminomethyl and 2-thio groups to decoding accuracy. Comparative studies with mnm⁵s²U and cmnm⁵s²U enable systematic analysis of how progressive methylation modulates wobble pairing specificity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)-2-thiouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.